tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” can be achieved from Di-tert-butyl dicarbonate and {3-azabicyclo[3.1.1]heptan-1-yl}methanol .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H21NO3 . The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8-4-11(14,5-8)7-12/h8,14H,4-7H2,1-3H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 318.2° C at 760 mmHg , a predicted density of 1.2 g/cm3 , and a predicted refractive index of n20D 1.52 . The compound is typically stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Routes
- An efficient scalable synthesis route has been developed for the enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This route offers significant improvements over previous methods, including an elegant solution for the epimerization/hydrolysis of the undesired diastereoisomer, facilitating the production of the compound in large quantities with a 43% yield over nine chemical transformations (Maton et al., 2010).
Molecular Structure and Synthesis
- The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been detailed, demonstrating its formation from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization. This process was followed by characterization through 1H NMR spectroscopy and high-resolution mass spectrometry, with the structure confirmed via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Novel Scaffolds for Piperidine Derivatives
- A new scaffold for the preparation of substituted piperidines has been developed through the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate. This method involves regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, highlighting the versatility of such compounds in generating diverse molecular structures (Harmsen et al., 2011).
Asymmetric Synthesis and Aza-Diels-Alder Reactions
- Asymmetric synthesis of bicyclic amino acid derivatives has been achieved through Aza-Diels-Alder reactions in aqueous solution, demonstrating the synthesis potential of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This process indicates the applicability of these compounds in generating enantiomerically pure substances, crucial for the development of pharmaceutical agents (Waldmann & Braun, 1991).
Conformationally Constrained Amino Acids
- Research on conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids has led to the synthesis of a glutamic acid analogue, showcasing the utility of these compounds in creating peptidomimetics and exploring structural activity relationships in drug design (Hart & Rapoport, 1999).
Safety and Hazards
The safety information for “tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” includes several hazard statements: H302, H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
As for the future directions, “tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” holds potential for further exploration in the field of proteomics research . Its unique structure and properties could be leveraged for the development of new synthetic methodologies and the study of enzyme inhibitors and drug delivery systems.
Eigenschaften
IUPAC Name |
tert-butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8-4-11(14,5-8)7-12/h8,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZRTDCZOSUXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2)(C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.